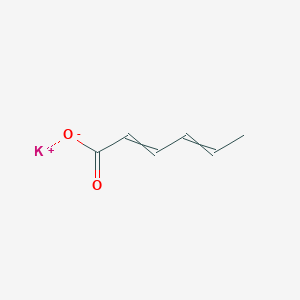

Potassium sorbate

Descripción general

Descripción

Potassium sorbate is a chemical additive widely used as a preservative in foods, drinks, and personal care products . It is an odorless and tasteless salt synthetically produced from sorbic acid and potassium hydroxide . It prolongs the shelf life of foods by stopping the growth of mold, yeast, and fungi .

Synthesis Analysis

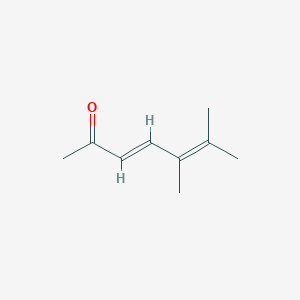

Potassium sorbate is produced industrially by neutralizing sorbic acid with potassium hydroxide . The precursor sorbic acid is produced in a two-step process via the condensation of crotonaldehyde and ketene .Molecular Structure Analysis

Its molecular formula is C6H7KO2 . It is the potassium salt of sorbic acid, which occurs naturally in foods .Chemical Reactions Analysis

The reactions of sorbic acid via its carboxyl group are similar to those of other carboxylic acids . Potassium sorbate breaks down into its potassium and sorbate ions, and may also form sorbic acid and sorbitol .Physical And Chemical Properties Analysis

Potassium sorbate is a white, crystalline, odorless powder . It is well soluble, readily dissociates in water and thus displays a low logPow at neutral pH .Aplicaciones Científicas De Investigación

Food Preservation

Potassium sorbate is widely used to inhibit the growth of mold, yeast, and fungi in various foods, thereby prolonging their shelf life. It is commonly found in cheese, wine, yogurt, dried meats, apple cider, soft drinks, fruit drinks, and baked goods .

Silage Preparation

In agricultural practices, Potassium sorbate is applied in the preparation of silage to prevent spoilage. It is considered safe for the target animals at the maximum proposed dose of 300 mg/kg forage .

Pharmacokinetic Studies

Research has been conducted on the pharmacokinetic aspects of Potassium sorbate to understand its metabolism and potential toxicological effects at higher intakes .

Antimicrobial Effects

Potassium sorbate’s antimicrobial properties are leveraged in scientific studies to explore its efficacy against various microorganisms affecting food safety and quality .

Yeast Cell Proliferation Studies

The biochemical effects of Potassium sorbate on yeast cell proliferation have been investigated, providing insights into its impact on cellular processes .

Feed and Water Preservative

It is also used as a preservative in feed and water for drinking for all animal species. Its safety and efficacy have been evaluated to ensure it does not harm the animals or humans consuming animal products .

Mecanismo De Acción

Target of Action

Potassium sorbate primarily targets microorganisms such as mold, yeast, and some bacteria . It is widely used as a food preservative due to its ability to inhibit the growth of these organisms .

Mode of Action

Potassium sorbate works by interfering with the activity of various enzymes within the cells of microorganisms . These enzymes are crucial for metabolism and energy production. The inhibition of these enzymes leads to a reduction in ATP (adenosine triphosphate) production, which is the main energy source for cellular processes, leading to slowed growth and death of the microorganisms . Potassium sorbate can also disrupt the integrity of the microbial cell membrane, making it more permeable. This allows the leakage of vital internal components from the cells of microorganisms, leading to their death .

Biochemical Pathways

Potassium sorbate affects the biochemical pathways related to metabolism and energy production within the cells of microorganisms . By inhibiting crucial enzymes, it disrupts these pathways, leading to a reduction in ATP production. This disruption of energy production pathways is what leads to the slowed growth and eventual death of the microorganisms .

Pharmacokinetics

It is known that potassium sorbate is well soluble and readily dissociates in water into potassium and sorbate ions .

Result of Action

The primary result of potassium sorbate’s action is the inhibition of growth and eventual death of microorganisms . This is achieved through the disruption of their metabolic pathways and the leakage of vital internal components from their cells . At higher concentrations, potassium sorbate can lead to the lysis of outgrowing cells .

Action Environment

The efficacy of potassium sorbate is influenced by environmental factors such as pH. It is effective over a wide range of pH values, making it a versatile and widely used preservative . Its action can be affected by other factors in the environment, such as the presence of other substances . For example, the use of sodium nitrite with sorbate can enhance the lysis of outgrowing cells .

Safety and Hazards

Regulatory agencies such as the FDA, the United Nations Food and Agriculture Organization, and the European Food Safety Authority (EFSA) have determined that potassium sorbate is “generally regarded as safe,” abbreviated as GRAS . Some people may have an allergic reaction to potassium sorbate in foods . These allergies are rare .

Direcciones Futuras

The future outlook for the potassium sorbate industry is positive, with continued development projected . Future predictions estimate the potassium sorbate business to grow more, and do so rapidly . The market is anticipated to expand over the forecast period as a result of the growing food and beverage sector .

Propiedades

IUPAC Name |

potassium;(2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHXKFHOYLYRE-STWYSWDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O2K, C6H7KO2 | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027835 | |

| Record name | Potassium (E,E)-hexa-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder showing no change in colour after heating for 90 minutes at 105 °C, White solid; [HSDB] | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5%, Very soluble in water, Soluble in water at 25 °C, 58.5 g in 100 cc water at 25 °C, For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.363 at 25 °C/20 °C | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium Sorbate | |

Color/Form |

White powder, Crystals, White crystals or powder | |

CAS RN |

590-00-1, 24634-61-5 | |

| Record name | Potassium Sorbate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sorbate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (E,E)-hexa-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Hexadienoic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VPU26JZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator, >270 °C (decomposes) | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

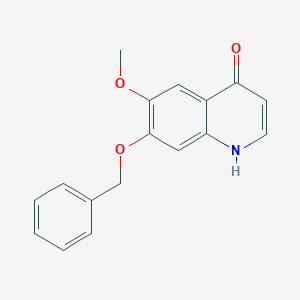

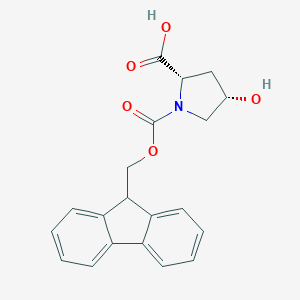

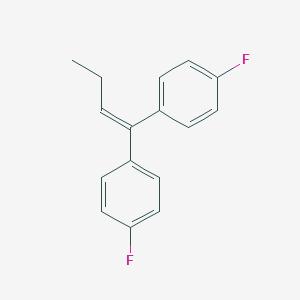

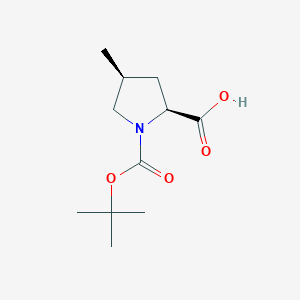

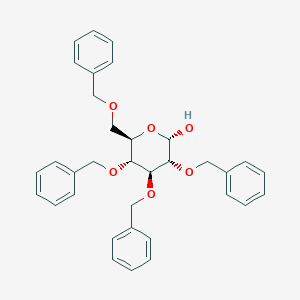

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)